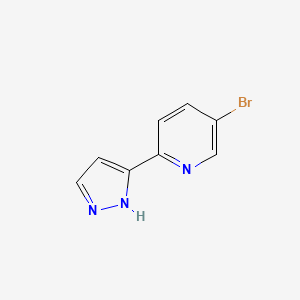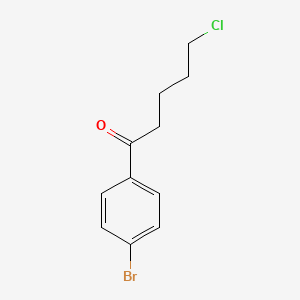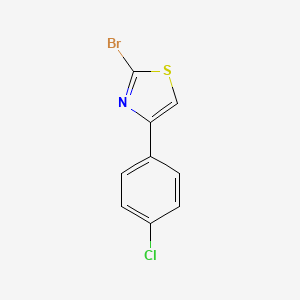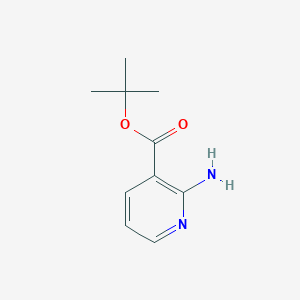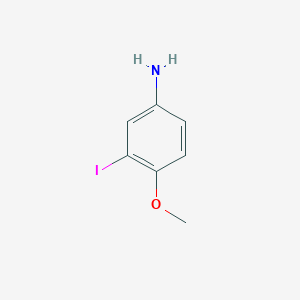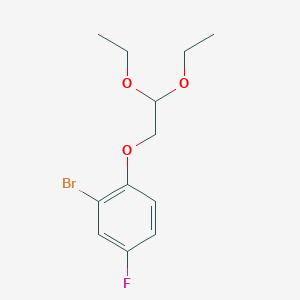
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene, commonly referred to as BDEFB, is an organic compound that is used in a variety of scientific research applications. It is a halogenated aromatic compound, which is a class of compounds that can be found in many biological and environmental systems. BDEFB is a versatile compound that has been used for a variety of purposes, ranging from synthesis experiments to biochemical and physiological effects. In
Applications De Recherche Scientifique
Application in Fluorescence Research
- Scientific Field : Analytical and Bioanalytical Chemistry .
- Summary of the Application : This compound has been used in the synthesis of highly sensitive BODIPY fluorophores . These fluorophores are based on a ligand that connects with chalcone in (2E,2′E)-3,3′-(1,3/4-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .
- Methods of Application or Experimental Procedures : The synthesis strategy is based on the ligand and connects with chalcone . Multiple acetals were introduced and the physical and biological properties of BODIPYs are described with MTT assay and in vitro and in vivo imaging .
- Results or Outcomes : The emission wavelengths of the products are around 530 nm with high fluorescence intensity . The IC 50 values of BODIPY 5 ranged from 79±6.11 to 63±5.67 μM and BODIPY 6 were found to be 86±4.07 to 58±10.51 μM in tested cell lines . The representative agent 6 and reference have similar rational apoptosis rates in the first quadrant . Agent 6 shows outstanding biological compatibility and cell imaging potential in live cell imaging and in vivo assay .
However, it’s worth noting that compounds like this one can often be used as intermediates in the synthesis of other complex molecules, particularly in the field of organic chemistry .
Propriétés
IUPAC Name |
2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTAFEXEXCJVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)F)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


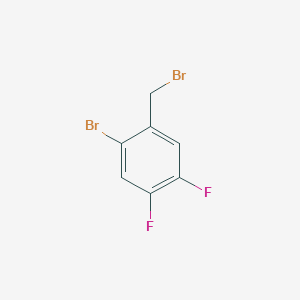


![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

